N-(2,3-Dimethylphenyl)-3-phenylacrylamide
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Overview
Description
N-(2,3-Dimethylphenyl)-3-phenylacrylamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylacrylamide group attached to a dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethylphenyl)-3-phenylacrylamide typically involves the reaction of 2,3-dimethylaniline with phenylacrylic acid. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as sodium hydroxide. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous stirring to ensure uniform mixing of the reactants. The product is then purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethylphenyl)-3-phenylacrylamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(2,3-Dimethylphenyl)-3-phenylacrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3-Dimethylphenyl)-3-phenylacrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dimethylphenyl)-β-alanine: Similar structure but different functional group.
N-(3,4-Dimethylphenyl)-3-phenylacrylamide: Similar structure with different methyl group positions.
Uniqueness
N-(2,3-Dimethylphenyl)-3-phenylacrylamide is unique due to its specific substitution pattern and the presence of both dimethylphenyl and phenylacrylamide groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
67023-10-3 |
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Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
(E)-N-(2,3-dimethylphenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C17H17NO/c1-13-7-6-10-16(14(13)2)18-17(19)12-11-15-8-4-3-5-9-15/h3-12H,1-2H3,(H,18,19)/b12-11+ |
InChI Key |
RQHNIXYBYDVNBQ-VAWYXSNFSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C=CC2=CC=CC=C2)C |
Origin of Product |
United States |
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